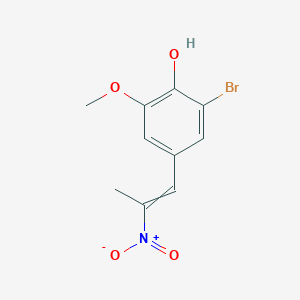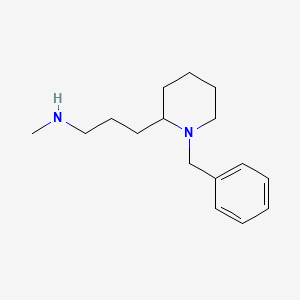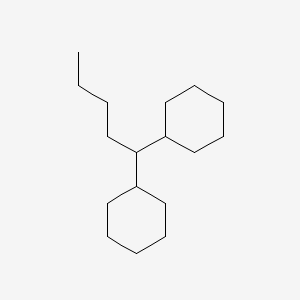
1,1-Dicyclohexylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclohexylpentane: is an organic compound with the molecular formula C17H32 . It is a hydrocarbon consisting of a pentane backbone with two cyclohexyl groups attached to the first carbon atom. This compound is also known by its alternative name, Cyclohexane, 1,1’-pentylidenebis-
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpentane can be synthesized through various organic reactions. One common method involves the reaction of cyclohexylmagnesium bromide with 1-bromopentane in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dicyclohexylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated hydrocarbons
Scientific Research Applications
1,1-Dicyclohexylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving hydrocarbon structures and reactivity.
Biology: The compound can be used in studies related to lipid metabolism and interactions with biological membranes.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexylpentane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with lipid membranes, affecting their fluidity and permeability. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,1-Dicyclohexylhexane: Similar structure with an additional carbon in the backbone.
1,1-Dicyclohexylbutane: Similar structure with one less carbon in the backbone.
1,1-Dicyclohexylpropane: Similar structure with two fewer carbons in the backbone.
Uniqueness: 1,1-Dicyclohexylpentane is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its reactivity and interactions with other molecules can differ significantly from those of its similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54833-30-6 |
|---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-cyclohexylpentylcyclohexane |
InChI |
InChI=1S/C17H32/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-17H,2-14H2,1H3 |
InChI Key |
VSDFUDGIBYCRIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


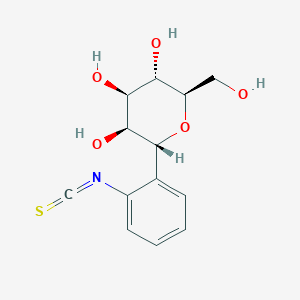
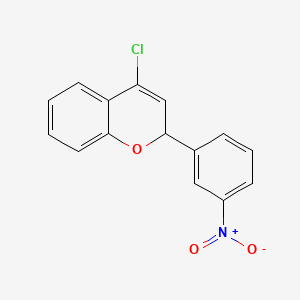
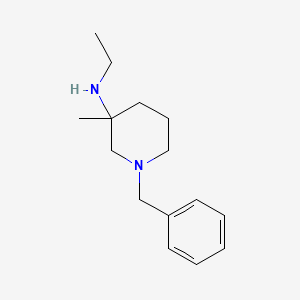

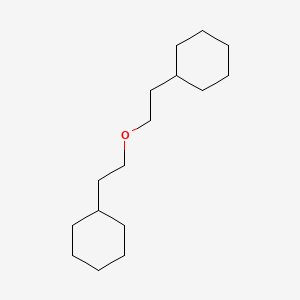

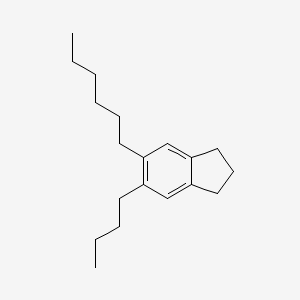
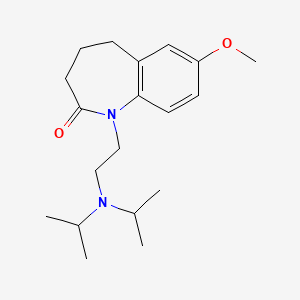
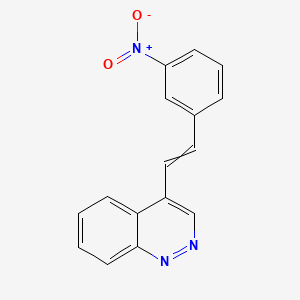
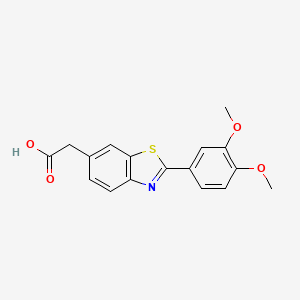
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
